3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid
CAS No.: 860-55-9
Cat. No.: VC18762562
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860-55-9 |
|---|---|
| Molecular Formula | C20H22N2O6 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 3-hydroxy-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C20H22N2O6/c23-12-17(19(25)26)21-18(24)16(11-14-7-3-1-4-8-14)22-20(27)28-13-15-9-5-2-6-10-15/h1-10,16-17,23H,11-13H2,(H,21,24)(H,22,27)(H,25,26) |
| Standard InChI Key | CXVNVEDASVJQHE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
While experimental data on solubility and melting point are unavailable, predictive models suggest:
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LogP: ~2.1 (moderate lipophilicity due to aromatic rings).
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Hydrogen bond donors/acceptors: 5/7, indicating potential for intermolecular interactions.
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Polar surface area: ~125 Ų, consistent with peptides and related biomolecules.
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound likely involves multi-step peptide coupling strategies. A plausible pathway includes:
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Protection of the amine group: Using benzyloxycarbonyl (Cbz) chloride to form the 2-phenylmethoxycarbonylamino intermediate.
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Acylation: Coupling the protected amine with 3-phenylpropanoic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
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Deprotection: Selective removal of protecting groups under mild acidic conditions to yield the final product.
Patent data on analogous polypeptides highlights the use of tert-butyl groups for temporary protection and subcutaneous administration formulations, though direct evidence for this compound remains sparse .
Analytical Characterization
Key analytical methods for verification include:
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NMR spectroscopy: To confirm the positions of phenyl rings and amide bonds.
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Mass spectrometry: ESI-MS would validate the molecular ion peak at m/z 386.4.
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X-ray crystallography: Limited to related compounds like the ligand 33Z (PDB ID), which shares structural motifs .
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
While direct bioactivity data for this compound is absent, structural analogs such as 33Z (a protease inhibitor) suggest potential roles in:
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Enzyme inhibition: The phosphonic acid group in 33Z interacts with catalytic serine residues in proteases . By analogy, the hydroxypropanoic acid moiety in the target compound may chelate metal ions or bind active sites.
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Receptor modulation: Aromatic residues could facilitate interactions with G-protein-coupled receptors (GPCRs) or kinase domains.
Comparative Bioactivity
Table 1 contrasts the target compound with structurally related molecules:
Applications in Research
Peptide Synthesis
The compound serves as a building block for synthesizing peptide diesters, leveraging its Cbz-protected amine and carboxylic acid termini. Patent CA1246059A describes similar compounds used in prodrug formulations, where esterification enhances bioavailability .
Enzyme Inhibition Studies
Structural similarities to 33Z imply utility in serine protease assays. For example, replacing the phosphonic acid group in 33Z with a hydroxypropanoic acid moiety could modulate inhibitory potency .
Future Perspectives
Research Gaps
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Toxicity profiling: No in vivo data exist for this compound.
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Structure-activity relationships (SAR): Systematic derivatization (e.g., varying aryl groups) could optimize binding affinity.
Technological Integration
Advances in cryo-EM and molecular docking may elucidate binding modes, while flow chemistry could streamline synthesis.
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